(Chlorodifluoromethoxy)benzene

Nucleophilic Substitution Organofluorine Chemistry Reaction Kinetics

(Chlorodifluoromethoxy)benzene (CAS 770-11-6), molecular formula C₇H₅ClF₂O and molecular weight 178.56, is a halogenated aromatic building block characterized by a benzene ring substituted with a unique -OCF₂Cl group. This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals , agrochemicals (pesticides) , and advanced materials.

Molecular Formula C7H5ClF2O
Molecular Weight 178.56 g/mol
CAS No. 770-11-6
Cat. No. B1600583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Chlorodifluoromethoxy)benzene
CAS770-11-6
Molecular FormulaC7H5ClF2O
Molecular Weight178.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(F)(F)Cl
InChIInChI=1S/C7H5ClF2O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
InChIKeyUCFJMYVFTUOACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Chlorodifluoromethoxy)benzene (CAS 770-11-6) Procurement Guide: Core Properties and Industrial Context


(Chlorodifluoromethoxy)benzene (CAS 770-11-6), molecular formula C₇H₅ClF₂O and molecular weight 178.56, is a halogenated aromatic building block characterized by a benzene ring substituted with a unique -OCF₂Cl group . This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals [1], agrochemicals (pesticides) [2], and advanced materials . It is typically supplied as a colorless liquid with a reported boiling point of 144°C and refractive index nD20 1.4479 .

Why (Chlorodifluoromethoxy)benzene (CAS 770-11-6) Cannot Be Replaced by Common -OCF₃ or -OCF₂H Analogs


Direct substitution of (chlorodifluoromethoxy)benzene with structurally similar analogs like (trifluoromethoxy)benzene (-OCF₃) or (difluoromethoxy)benzene (-OCF₂H) is not viable in specific synthetic and application contexts due to profound differences in electronic properties and reactivity. The -OCF₂Cl group exhibits a distinct electronic character that can significantly alter a molecule's physicochemical profile, including its lipophilicity and metabolic stability . Crucially, the presence of the chlorine atom in the -OCF₂Cl moiety provides a unique reactive handle that is absent in fully fluorinated (-OCF₃) or hydrogen-containing (-OCF₂H) analogs, enabling divergent reaction pathways essential for constructing complex target molecules in drug discovery and agrochemical development [1].

(Chlorodifluoromethoxy)benzene (CAS 770-11-6): Quantitative Comparative Evidence for Scientific Procurement


Enhanced Reactivity with Nucleophiles vs. (Chlorodifluoromethyl)benzene

(Chlorodifluoromethoxy)benzene demonstrates quantifiably higher reactivity in condensation reactions with nucleophiles compared to its close carbon analog, (chlorodifluoromethyl)benzene (Ph-CF₂Cl) [1].

Nucleophilic Substitution Organofluorine Chemistry Reaction Kinetics

Divergent Photochemical Reactivity: Phenylselenide Ion Substitution

In stark contrast to its carbon analog, the reaction of (chlorodifluoromethoxy)benzene with phenylselenide ion proceeds, whereas the same reaction fails completely for (chlorodifluoromethyl)benzene without additional stimuli [1].

Photochemistry Radical Allylation Synthetic Methodology

Industrial Scalability: Patented Process with Quantified Yield and Purity

A patented industrial process confirms the scalability of (chlorodifluoromethoxy)benzene production with a defined yield and physical properties, providing a reliable procurement benchmark . This contrasts with many laboratory curiosities that lack such industrial validation.

Process Chemistry Patent Literature Industrial Synthesis

Agrochemical Differentiation: Core Moiety in Patented Pesticide Derivatives

The (chlorodifluoromethoxy)benzene substructure is specifically claimed as a key component in a distinct class of patented pesticide derivatives, differentiating it from other halogenated aromatics [1]. This highlights a specific, high-value application.

Agrochemicals Pesticide Discovery Patent Analysis

Optimal Application Scenarios for (Chlorodifluoromethoxy)benzene (CAS 770-11-6) Based on Comparative Evidence


Synthesis of Selenium-Containing Fluorinated Building Blocks

This compound is uniquely suited for the synthesis of novel organoselenium compounds. Evidence shows that its reaction with phenylselenide ion proceeds, a transformation that fails entirely with the analogous (chlorodifluoromethyl)benzene [1]. This makes it the preferred and potentially only viable starting material for incorporating the -OCF₂- group into selenoethers for materials science or medicinal chemistry.

Agrochemical Lead Optimization and Patent Strategy

For teams developing novel fungicides, herbicides, or insecticides, (chlorodifluoromethoxy)benzene offers a pathway to explore a distinct chemical space with demonstrated commercial value. Its use as a core scaffold is validated by a granted European patent (EP 0832876 B1) for specific pesticide derivatives [2]. This prior art can inform a freedom-to-operate analysis and inspire new, patentable compositions of matter.

Mechanistic Studies of Nucleophilic Aromatic Substitution (SNAr)

Due to its head-to-head reactivity comparison with (chlorodifluoromethyl)benzene, this compound serves as a valuable probe for investigating the effect of an oxygen linker on the reactivity of gem-dihalomethyl(ene) groups [1]. The quantitative difference in reaction outcomes provides a clear system for studying the electronic and steric influences in SNAr reactions of fluorinated aromatics.

Scalable Pharmaceutical Intermediate Manufacturing

R&D projects aiming to transition from milligram-scale discovery to kilogram-scale production should prioritize this compound. Its synthesis is supported by a dedicated industrial patent (US4914244A) that details a scalable process, yielding a product with defined physical properties (b.p. 144°C) [3]. This ensures a more reliable supply chain and process reproducibility compared to compounds with only academic-scale syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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